(s)-2-(2-Fluorophenyl)pyrrolidine
Overview
Description
“(s)-2-(2-Fluorophenyl)pyrrolidine” is also known as Fluorolintane . It is a dissociative anesthetic drug that has been sold online as a designer drug . Fluorolintane and related diarylethylamines are antagonists of the NMDA receptor .
Molecular Structure Analysis
The molecular structure of “this compound” is C18H20FN . The molecular weight is 269.363 g·mol −1 .Scientific Research Applications
Anticoccidial Agents
The synthesis and structure-activity relationship (SAR) studies of diarylpyrrole compounds, including derivatives of pyrrolidine, have been explored for their anticoccidial properties. These compounds were evaluated through both in vitro and in vivo assays, highlighting their potential in inhibiting Eimeria tenella PKG, a cGMP-dependent protein kinase critical in the life cycle of coccidian parasites (Qian et al., 2006).
Chemosensors
A pyrrolidine constrained bipyridyl-dansyl conjugate was synthesized, demonstrating selective ratiometric and colorimetric sensing for Al(3+) ions. This work showcases the application of pyrrolidine derivatives in developing sensitive and selective chemosensors for metal ions (Maity & Govindaraju, 2010).
Organocatalysis
(S)-2-(Fluorodiphenylmethyl)pyrrolidine has been identified as a novel organocatalyst for the stereoselective epoxidation of α,β-unsaturated aldehydes. This research emphasizes the role of fluorinated pyrrolidines in organocatalysis, offering a concise synthesis route from commercially available materials and highlighting the ease of synthesis and purification (Sparr et al., 2010).
Molecular Structure Analysis
Studies on various pyrrolidine derivatives, such as methyl 4′-(4-fluorophenyl)-1′-methyl-3′-nitromethyl-2-oxospiro[indoline-3,2′-pyrrolidine]-3′-carboxylate, provide insights into the molecular structures and potential hydrogen bonding patterns. These analyses contribute to a deeper understanding of the structural attributes that may influence the biological activity and reactivity of pyrrolidine compounds (Revathi et al., 2013).
Fluorescent Chemosensors
Pyrrolo[3,4-c]pyridine-based fluorophores derived from pyrrolidine structures have been developed as fluorescent chemosensors for Fe3+/Fe2+ ions. These compounds exhibit high selectivity and sensitivity, further underscoring the versatility of pyrrolidine derivatives in creating effective probes for metal ion detection in biological systems (Maity et al., 2018).
Mechanism of Action
Properties
IUPAC Name |
(2S)-2-(2-fluorophenyl)pyrrolidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN/c11-9-5-2-1-4-8(9)10-6-3-7-12-10/h1-2,4-5,10,12H,3,6-7H2/t10-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOJCVVKIBLHAGW-JTQLQIEISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC=CC=C2F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C2=CC=CC=C2F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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